

An In-depth Technical Guide on the Crystal Structure of 4-Nitroimidazole

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Compound of Interest

Compound Name: 4-Nitroimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **4-nitroimidazole** ($C_3H_3N_3O_2$), a significant heterocyclic compound known for its applications as a radiosensitizer and a precursor for various pharmaceutical agents.^[1] This document synthesizes crystallographic data from key studies, details the experimental methodologies for structure determination, and presents this information in a clear, structured format for easy comparison and use in research and development.

Crystallographic Data

The crystal structure of **4-nitroimidazole** has been determined at both room temperature (293 K) and under cryogenic conditions (100 K). These studies reveal a planar molecular structure with a monoclinic crystal system. The key crystallographic parameters are summarized below.

Table 1: Crystal Data and Structure Refinement for **4-Nitroimidazole**.

Parameter	I. Ségalas, et al. (1992)[1]	H. L. De Bondt, et al. (1993)
Empirical Formula	C ₃ H ₃ N ₃ O ₂	C ₃ H ₃ N ₃ O ₂
Formula Weight (Mr)	113.08	113.08
Temperature (K)	293	100
Wavelength (Å)	1.54178 (Cu Kα)	0.71069 (Mo Kα)
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
Unit Cell Dimensions		
a (Å)	7.093 (1)	6.9559 (4)
b (Å)	9.926 (1)	9.9130 (6)
c (Å)	7.3474 (9)	7.3045 (4)
α (°)	90	90
β (°)	119.02 (1)	119.41 (4)
γ (°)	90	90
Volume (Å ³)	452.3 (1)	438.8 (4)
Z	4	4
Density (calculated, Mg m ⁻³)	1.66	1.7117
Absorption Coefficient (μ, mm ⁻¹)	1.18	0.1367
F(000)	232	232
Final R indices	R = 0.048	R = 0.024
Reflections Collected	702 (unique observed)	633 (unique observed)

Table 2: Selected Bond Lengths (Å) for **4-Nitroimidazole** at 100 K.

Bond	Length (Å)
N1-C2	1.333 (2)
N1-C5	1.371 (2)
N3-C2	1.321 (2)
N3-C4	1.372 (2)
C4-C5	1.353 (2)
C4-N41	1.449 (2)
N41-O42	1.229 (2)
N41-O43	1.231 (2)

Table 3: Selected Bond Angles (°) for **4-Nitroimidazole** at 100 K.

Angle	Degree (°)
C5-N1-C2	107.8 (1)
C2-N3-C4	108.0 (1)
N3-C4-C5	105.9 (1)
N1-C5-C4	104.3 (2)
N1-C2-N3	111.9 (1)
C5-C4-N41	126.9 (1)
C4-N41-O43	118.2 (1)
C4-N41-O42	118.5 (1)
O42-N41-O43	123.3 (1)

Molecular and Crystal Packing

In the solid state, **4-nitroimidazole** exists as the 4-nitro tautomer.^[1] The molecules are planar and are organized into ribbons along the b-axis, connected by N-H---N hydrogen bonds.^[1]

These ribbons form layers, and cohesion between adjacent ribbons is facilitated by dipolar interactions, specifically short contacts between hydrogen atoms on the imidazole ring and oxygen atoms of the nitro group on neighboring molecules.^[1] The interlayer separation of approximately 3.12 Å suggests the presence of strong π - π stacking interactions between the aromatic rings.^[1]

Experimental Protocols

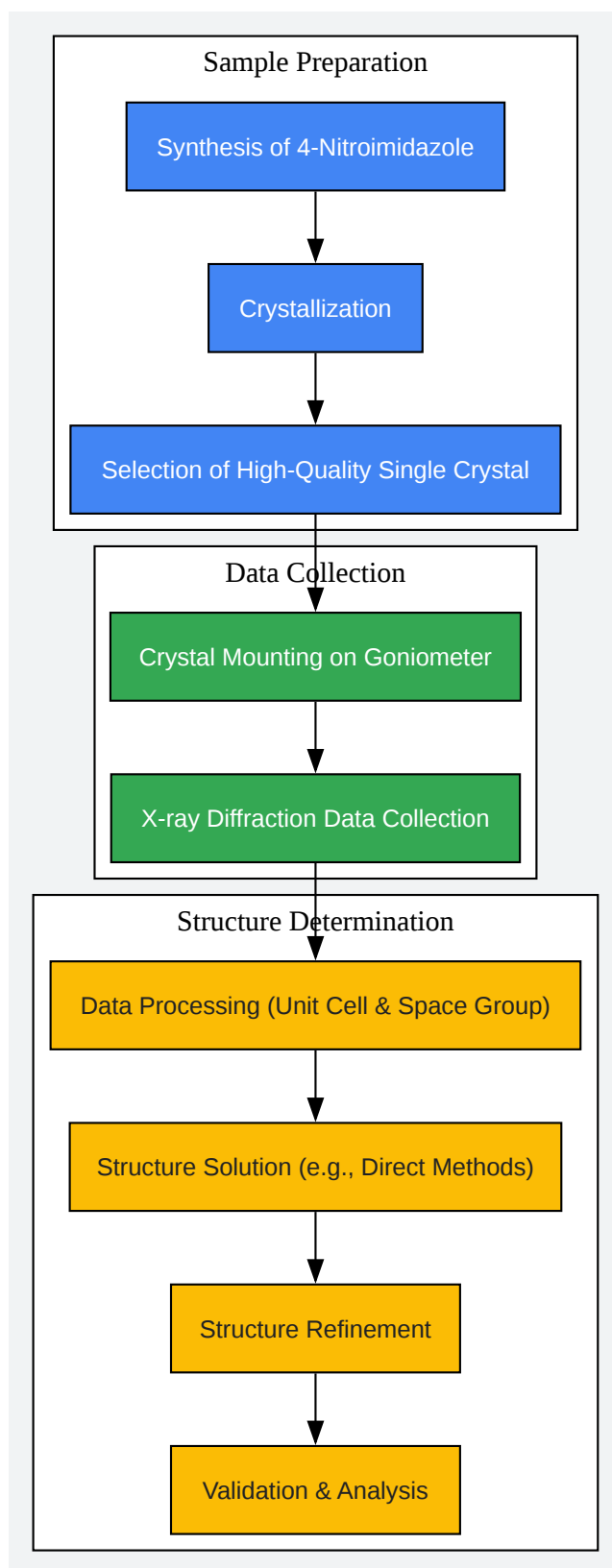
The methodologies employed in the crystallographic studies of **4-nitroimidazole** are detailed below.

3.1. Synthesis and Crystallization

- Synthesis: **4-Nitroimidazole** can be synthesized by the nitration of imidazole using a mixture of concentrated sulfuric acid and nitric acid.^[2]
- Crystallization (Ségalas, et al.): Crystals were obtained by slow evaporation from an aqueous solution.^[1]
- Crystallization (De Bondt, et al.): Colorless, prismatic crystals were grown from a 2:1 dimethyl sulfoxide/methanol solution.

3.2. X-ray Data Collection and Structure Refinement

The general workflow for single-crystal X-ray diffraction is outlined in the diagram below.



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Workflow for single-crystal X-ray crystallography.

- Diffractometer and Radiation:
 - The room temperature study (293 K) utilized a diffractometer with Cu K α (λ = 1.54178 Å) radiation.[1]
 - The low-temperature study (100 K) employed a Stoe STADI-4 four-circle diffractometer with graphite-monochromated Mo K α (λ = 0.71069 Å) radiation.
- Data Collection: A prismatic crystal was mounted, and data were collected. Unit-cell dimensions were determined by least-squares refinement of accurately measured 2 θ values of multiple reflections.
- Structure Solution and Refinement:
 - The space group was determined from systematic absences in the diffraction data.
 - The structure was solved using direct methods and refined by full-matrix least-squares procedures.
 - Hydrogen atoms were located from difference Fourier maps and refined isotropically.[1]

Significance in Drug Development

The detailed structural information of **4-nitroimidazole** is crucial for understanding its chemical reactivity and biological activity. As a foundational scaffold, knowledge of its bond lengths, angles, and intermolecular interactions informs the rational design of new derivatives with enhanced therapeutic properties, such as improved efficacy as anticancer agents or antiprotozoal drugs.[3] The planarity of the molecule and the nature of its hydrogen bonding and π -stacking interactions are key features that influence its binding to biological targets.

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